molecular formula C30H48O5 B15146164 6beta,19alpha-Dihydroxyursolic acid

6beta,19alpha-Dihydroxyursolic acid

Cat. No.: B15146164
M. Wt: 488.7 g/mol
InChI Key: JPGOJQJBPLCRQP-RIXPQOHZSA-N
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Description

6beta,19alpha-Dihydroxyursolic acid, also known as tormentic acid, is a naturally occurring triterpenoid compound. It is found in various plant species, including Eriobotrya japonica (loquat) and Rosa rugosa (rugosa rose). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antidiabetic, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may possess distinct biological activities .

Scientific Research Applications

6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:

Comparison with Similar Compounds

6beta,19alpha-Dihydroxyursolic acid is part of the pentacyclic triterpenoid family, which includes compounds like:

    Ursolic Acid: Known for its anti-inflammatory and anticancer properties.

    Oleanolic Acid: Exhibits hepatoprotective and antidiabetic effects.

    Betulinic Acid: Studied for its anticancer and antiviral activities.

Uniqueness: this compound stands out due to its dual hydroxylation at the 6beta and 19alpha positions, which contributes to its unique pharmacological profile and enhanced bioactivity compared to its analogs .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1

InChI Key

JPGOJQJBPLCRQP-RIXPQOHZSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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